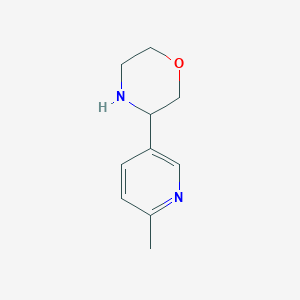

3-(6-Methylpyridin-3-yl)morpholine

Description

3-(6-Methylpyridin-3-yl)morpholine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 6-position and linked to a morpholine moiety at the 3-position. The morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility in polar solvents and contributes to the compound’s basicity.

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-(6-methylpyridin-3-yl)morpholine |

InChI |

InChI=1S/C10H14N2O/c1-8-2-3-9(6-12-8)10-7-13-5-4-11-10/h2-3,6,10-11H,4-5,7H2,1H3 |

InChI Key |

AIMRGILHCMJVAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2COCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridin-3-yl)morpholine typically involves the reaction of 6-methylpyridin-3-yl halides with morpholine under suitable conditions. One common method involves the use of 6-methylpyridin-3-yl bromide and morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of 3-(6-Methylpyridin-3-yl)morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridin-3-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides of 3-(6-Methylpyridin-3-yl)morpholine.

Reduction: Reduced derivatives with hydrogenated morpholine or pyridine rings.

Substitution: Substituted morpholine or pyridine derivatives.

Scientific Research Applications

3-(6-Methylpyridin-3-yl)morpholine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic effects, particularly in neurodegenerative diseases like Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridin-3-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses. For example, it has been studied as a muscarinic receptor agonist, which can modulate cognitive functions and protect neurons from oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(6-Methylpyridin-3-yl)morpholine with structurally related pyridine-morpholine derivatives, focusing on substituent effects, physicochemical properties, and functional diversity.

Substituent Effects on Pyridine-Morpholine Derivatives

Key Research Findings

- In contrast, chloro and nitro groups (electron-withdrawing) reduce electron density, favoring electrophilic attacks . The nitro derivative (C₉H₁₁N₅O₃) exhibits a higher molecular weight (249.22 g/mol) and likely lower solubility in aqueous media compared to the methyl analog .

- Steric and Solubility Considerations: Methyl substituents may reduce steric hindrance compared to bulkier aryl or halogen groups (e.g., bromine in C₉H₇BrClNO₂), improving synthetic accessibility . Morpholine’s oxygen atom enhances solubility in polar solvents, but methyl groups could counterbalance this by increasing hydrophobicity .

- Thermal Stability: While melting points for the target compound are unavailable, analogs like 3-cyano-2-methoxy-4-(n-methoxyphenyl)pyridin-6-yl derivatives (e.g., mp 243–244°C in ) suggest that substituents significantly influence thermal stability. Methyl groups may lower melting points compared to nitro or cyano groups due to reduced intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.